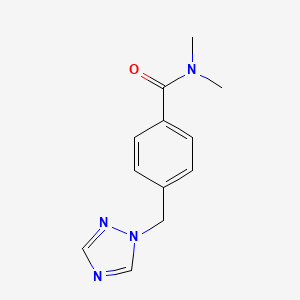![molecular formula C13H17N3OS B7507932 2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7507932.png)
2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide, also known as ETP-46464, is a novel compound that has been gaining attention in the scientific community due to its potential applications in biomedical research. This compound belongs to the class of thienopyrimidine derivatives and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide is not fully understood. However, it has been proposed that it exerts its antiproliferative effects by inhibiting the activity of protein kinase CK2, which is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, it has been found to downregulate the expression of several genes that are involved in cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide in lab experiments is its potent antiproliferative activity against cancer cells. Furthermore, it has been found to exhibit low toxicity towards normal cells, making it a promising candidate for further development. However, one of the limitations of using this compound is its complex synthesis process, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the research on 2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide. One of the potential areas of application is in the development of novel anticancer drugs. Furthermore, the mechanism of action of this compound needs to be further elucidated to understand its effects on cancer cells. Additionally, the synthesis process of this compound needs to be optimized to increase its availability for research purposes.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various studies. Its potent antiproliferative activity against cancer cells and low toxicity towards normal cells make it a promising candidate for further development. However, further research is needed to fully understand its mechanism of action and optimize its synthesis process.
Métodos De Síntesis
The synthesis of 2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide is a complex process that involves several steps. The initial step involves the reaction of 2-ethylthiophene with 2-chloro-5-nitropyrimidine in the presence of a base to form 2-ethyl-5-nitrothieno[2,3-d]pyrimidine. This compound is then reduced to 2-ethyl-5-aminothieno[2,3-d]pyrimidine using a reducing agent. The final step involves the reaction of 2-ethyl-5-aminothieno[2,3-d]pyrimidine with 4,5-dimethyl-1,3-thiazol-2-amine in the presence of a coupling agent to form this compound.
Aplicaciones Científicas De Investigación
2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide has been extensively studied for its potential applications in biomedical research. It has been found to exhibit potent antiproliferative activity against several cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-6-9-14-8(3)10-7(2)11(13(17)16(4)5)18-12(10)15-9/h6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYNFPQBOUTQLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C2C(=C(SC2=N1)C(=O)N(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-chlorothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7507873.png)

![N-[1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7507887.png)
![9-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7507892.png)

![6-cyclopropyl-N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7507895.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclobutanecarboxamide](/img/structure/B7507902.png)
![Azocan-1-yl-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B7507905.png)


![N,N,1,3-tetramethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7507931.png)

